molecular formula C6H5ClN4O2 B14288730 3-Chloropyrazine-2,5-dicarboxamide CAS No. 139888-34-9

3-Chloropyrazine-2,5-dicarboxamide

Cat. No.: B14288730
CAS No.: 139888-34-9
M. Wt: 200.58 g/mol
InChI Key: NUZJLESALBNNEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2,5-dicarboxamide typically involves the homolytic amidation of 6-chloropyrazine-2-carbonitrile, yielding 5-cyano-3-chloropyrazine-2-carboxamide. This intermediate is then hydrolyzed to obtain this compound . The reaction conditions often include the use of dry toluene as a solvent and specific temperature controls to ensure the desired product formation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazine-2,5-dicarboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 3-Chloropyrazine-2,5-dicarboxamide involves its hydrolysis to pyrazinoic acid via bacterial enzymes. This metabolite then acts on specific molecular targets, such as mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Properties

CAS No.

139888-34-9

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

3-chloropyrazine-2,5-dicarboxamide

InChI

InChI=1S/C6H5ClN4O2/c7-4-3(6(9)13)10-1-2(11-4)5(8)12/h1H,(H2,8,12)(H2,9,13)

InChI Key

NUZJLESALBNNEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)Cl)C(=O)N

Origin of Product

United States

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